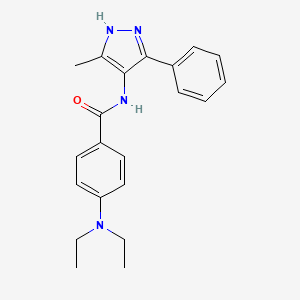
1,3-Dimethyl-6-oct-1-ynylpteridine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-6-oct-1-ynylpteridine-2,4-dione is a complex organic compound with a unique structure that includes a pteridine core substituted with dimethyl and oct-1-ynyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-oct-1-ynylpteridine-2,4-dione typically involves multi-step organic reactions. One common method includes the alkylation of a pteridine precursor with an oct-1-ynyl halide under basic conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-6-oct-1-ynylpteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine oxides, while reduction can produce pteridine alcohols .
Aplicaciones Científicas De Investigación
1,3-Dimethyl-6-oct-1-ynylpteridine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-6-oct-1-ynylpteridine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-3,7-dihydro-1H-purine-2,6-dione: A structurally related compound with different substituents.
6-Amino-1,3-dimethyluracil: Another pteridine derivative with distinct functional groups
Uniqueness
1,3-Dimethyl-6-oct-1-ynylpteridine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oct-1-ynyl group provides additional reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
647826-52-6 |
|---|---|
Fórmula molecular |
C16H20N4O2 |
Peso molecular |
300.36 g/mol |
Nombre IUPAC |
1,3-dimethyl-6-oct-1-ynylpteridine-2,4-dione |
InChI |
InChI=1S/C16H20N4O2/c1-4-5-6-7-8-9-10-12-11-17-14-13(18-12)15(21)20(3)16(22)19(14)2/h11H,4-8H2,1-3H3 |
Clave InChI |
SGURVPFYELOCEA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#CC1=CN=C2C(=N1)C(=O)N(C(=O)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Methoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12606186.png)
![4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol](/img/structure/B12606198.png)
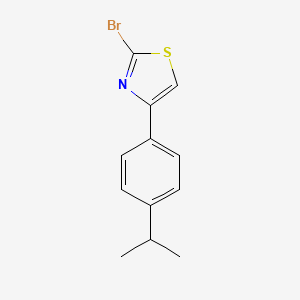
![3-(Octyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12606204.png)
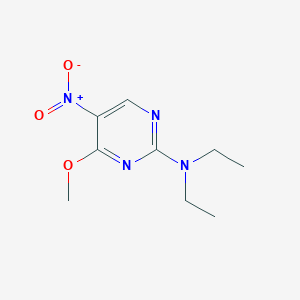

![7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B12606210.png)
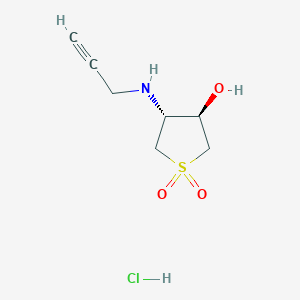
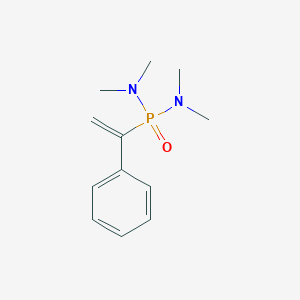
![[(Cyclohexanesulfonyl)ethynyl]benzene](/img/structure/B12606246.png)
![N-Ethyl-N'-[3-(ethylamino)-1,2,4-thiadiazol-5-yl]thiourea](/img/structure/B12606254.png)
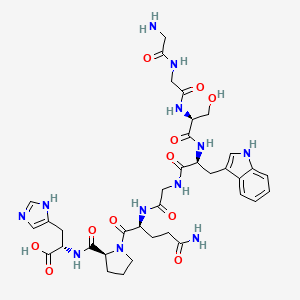
![3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride](/img/structure/B12606271.png)
